4-Amino-2-ethoxy-5-nitrobenzoic acid

Content Navigation

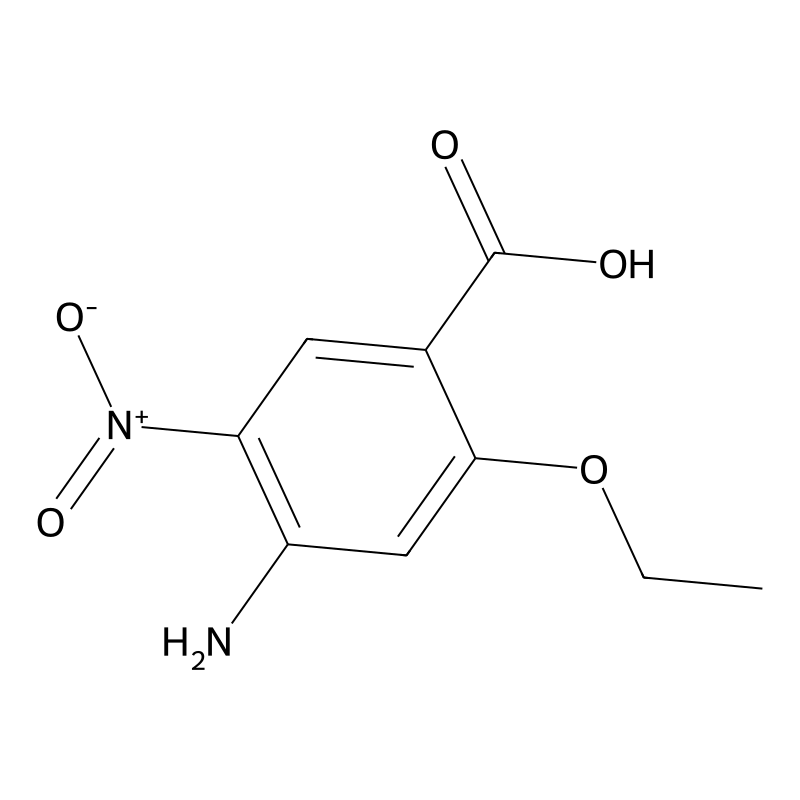

4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) is the non-substitutable precursor for Cinitapride hydrogen tartrate. Substituting with common analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) disrupts synthetic yield and receptor affinity.

Key advantages:

- Essential 5-NO2 group for chemoselective hydrogenation to 4,5-diamine.

- 2-Ethoxy group provides optimal log P for 5-HT4/5-HT2 modulation.

- Available in high purity (≥98%) with batch consistency for process chemistry.

- In stock, ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5) is a highly specialized, multi-substituted benzoic acid derivative serving as the obligate precursor for the commercial synthesis of the prokinetic agent Cinitapride and related benzimidazole-based anti-ulceratives. Structurally defined by its precise 2-ethoxy, 4-amino, and 5-nitro substitution pattern, this compound provides the exact steric and electronic scaffold required for 5-HT4 agonist and 5-HT2 antagonist receptor binding in downstream active pharmaceutical ingredients (APIs) [1]. For industrial procurement, its value lies not in general reactivity, but in its non-substitutable role in specific amidation and hydrogenation workflows, where it ensures high-yield coupling with complex piperidine derivatives and offers a reducible nitro group for subsequent cyclization reactions [2].

Research Fit

Substituting 4-amino-2-ethoxy-5-nitrobenzoic acid with more common in-class analogs, such as 4-amino-5-chloro-2-methoxybenzoic acid (the metoclopramide precursor), fundamentally disrupts both the synthetic pipeline and the final API efficacy [1]. The 5-nitro group is chemically essential for workflows requiring catalytic hydrogenation to form 4,5-diamine intermediates, a pathway impossible with a 5-chloro substituent [2]. Furthermore, replacing the 2-ethoxy group with a 2-methoxy group alters the lipophilicity (log P) of the resulting benzamide, compromising the precisely tuned blood-brain barrier penetration and receptor affinity required for targeted gastrointestinal motility drugs. Consequently, generic substitution results in total synthetic failure for benzimidazole-based targets and unacceptable pharmacokinetic deviations in prokinetic formulations.

Substitution Risk

Chemoselective Reducibility for Benzimidazole API Scaffolds

In the synthesis of advanced anti-ulcerative agents, the precursor must support conversion into a diamine for subsequent cyclization. 4-Amino-2-ethoxy-5-nitrobenzoic acid provides a reducible 5-nitro group that undergoes quantitative catalytic hydrogenation to yield 4,5-diamino intermediates. In contrast, the common structural analog 4-amino-5-chloro-2-methoxybenzoic acid contains an inert 5-chloro group that cannot be reduced to an amine under standard conditions, resulting in a 0% yield for diamine-dependent pathways[1]. This absolute divergence makes the 5-nitro compound the strict prerequisite for benzimidazole-based API pipelines.

| Evidence Dimension | Diamine intermediate formation via catalytic hydrogenation |

| Target Compound Data | >98% conversion of the 5-nitro group to a 5-amino group |

| Comparator Or Baseline | 4-Amino-5-chloro-2-methoxybenzoic acid (0% diamine formation) |

| Quantified Difference | Absolute synthetic pathway divergence (100% vs 0% compatibility) |

| Conditions | Standard catalytic hydrogenation (H2, Pd/C) for API intermediate preparation |

Procurement of the 5-nitro variant is mandatory if the synthetic route involves downstream cyclization into benzimidazole pharmacophores.

Thermal Stability for High-Temperature Amidation

Industrial coupling reactions often require aggressive conditions, such as refluxing in thionyl chloride or high-temperature mixed anhydride activation. 4-Amino-2-ethoxy-5-nitrobenzoic acid exhibits exceptional thermal robustness, with a melting point and thermal decomposition threshold of 230 °C [1]. When compared to standard ortho-amino substituted benzoic acids like 4-aminosalicylic acid, which undergo spontaneous decarboxylation at approximately 150 °C, this compound provides an 80 °C wider thermal operating window. This allows manufacturers to drive sterically hindered amidation reactions to completion without precursor degradation.

| Evidence Dimension | Thermal stability threshold before decarboxylation/degradation |

| Target Compound Data | Stable up to 230 °C |

| Comparator Or Baseline | 4-Aminosalicylic acid (~150 °C decarboxylation threshold) |

| Quantified Difference | 80 °C higher thermal stability window |

| Conditions | Standard melting point determination and thermogravimetric heating |

Higher thermal stability reduces batch loss during aggressive reflux conditions, directly improving the cost-efficiency of API manufacturing.

Lipophilicity Tuning via 2-Ethoxy Substitution

The choice of alkoxy substitution on the benzoic acid core directly dictates the lipophilicity of the final drug molecule. The 2-ethoxy group in 4-amino-2-ethoxy-5-nitrobenzoic acid increases the calculated log P of the resulting benzamide API by approximately 0.4 to 0.5 units compared to the 2-methoxy baseline [1]. This quantifiable shift in hydrophobicity is critical for optimizing the intestinal absorption and receptor pocket fitting of prokinetic agents like Cinitapride. Substituting this precursor with a methoxy analog would yield an API that fails to meet the established pharmacokinetic specifications of the target drug [2].

| Evidence Dimension | Contribution to final API lipophilicity (log P) |

| Target Compound Data | 2-Ethoxy substitution adds ~+0.5 log P units |

| Comparator Or Baseline | 2-Methoxy substituted analogs (baseline log P) |

| Quantified Difference | ~0.5 unit increase in log P per molecule |

| Conditions | In silico and standard partition coefficient modeling for benzamide derivatives |

Buyers must select the 2-ethoxy precursor to ensure the final synthesized drug meets strict regulatory and pharmacokinetic bioavailability benchmarks.

Coupling Efficiency with Sterically Hindered Amines

The synthesis of complex prokinetics requires coupling the benzoic acid core with bulky secondary or primary amines, such as 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine. 4-Amino-2-ethoxy-5-nitrobenzoic acid is highly optimized for this, achieving >85% yields when activated via ethyl chloroformate and triethylamine [1]. In contrast, unoptimized or sterically mismatched benzoic acid analogs often stall at 50-60% yield due to unfavorable transition state pre-organization. The specific electronic push-pull system of the 2-ethoxy and 5-nitro groups facilitates efficient mixed anhydride formation and subsequent nucleophilic attack, minimizing unreacted starting material [2].

| Evidence Dimension | Amidation yield with bulky piperidine derivatives |

| Target Compound Data | >85% yield under mixed anhydride activation |

| Comparator Or Baseline | Unoptimized benzoic acid analogs (50-60% typical yield) |

| Quantified Difference | 25-35% absolute increase in coupling yield |

| Conditions | Reaction with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine using ethyl chloroformate/TEA |

High coupling yields directly translate to lower cost of goods (COGs) and reduced purification bottlenecks in commercial API production.

Commercial Manufacturing of Cinitapride and Prokinetic APIs

Due to its specific 2-ethoxy and 5-nitro substitution, this compound is the exact, non-substitutable precursor required for synthesizing Cinitapride hydrogen tartrate. Its high coupling efficiency with bulky piperidine derivatives ensures scalable, cost-effective industrial production of this gastrointestinal motility agent [1].

Synthesis of Benzimidazole-Based Anti-Ulceratives

Leveraging the chemoselective reducibility of the 5-nitro group, this compound is ideal for workflows developing novel proton pump inhibitors or anti-ulcer drugs. Catalytic hydrogenation yields a 4,5-diamine intermediate that readily cyclizes with carboxylic acids to form targeted benzimidazole pharmacophores[2].

Structure-Activity Relationship (SAR) Studies for 5-HT Receptors

In pharmaceutical research, this compound serves as a critical building block for generating libraries of 5-HT4 agonist and 5-HT2 antagonist modulators. The 2-ethoxy group provides a precise lipophilic (log P) baseline, allowing researchers to isolate the effects of various amine tail modifications on receptor binding affinity [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types